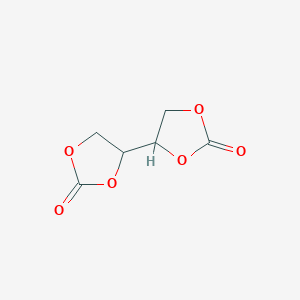
Erythritol bis(carbonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Erythritol bis(carbonate) is a chemically modified form of erythritol, where carbonate groups are esterified to the sugar alcohol. This modification significantly alters the physical and chemical properties of erythritol, making it a valuable compound in materials science and synthetic chemistry research . It is particularly noted for its use as a monomer in the synthesis of non-isocyanate polyurethanes, which are more sustainable alternatives to traditional polyurethanes .
準備方法
Synthetic Routes and Reaction Conditions
Erythritol bis(carbonate) can be synthesized from erythritol and diphenyl carbonate under specific reaction conditions. The reaction is catalyzed by triazabicyclodecene, with dimethyl carbonate serving as both the solvent and reagent . The reaction conditions include a controlled temperature and reduced pressure to facilitate the formation of the carbonate ester. The product can be separated by filtration, and the reaction mixture can be reused multiple times without loss of catalytic activity .
Industrial Production Methods
The industrial production of erythritol bis(carbonate) involves the use of sustainable procedures that minimize the environmental impact. This includes the recycling of reagents and the use of less toxic solvents. The process is designed to be efficient, with high yields and minimal waste .
化学反応の分析
Types of Reactions
Erythritol bis(carbonate) primarily undergoes substitution reactions, where the carbonate groups can be replaced by other functional groups. It can also participate in polymerization reactions to form polyurethanes .
Common Reagents and Conditions
Common reagents used in the reactions of erythritol bis(carbonate) include diamines and other nucleophiles that can attack the carbonate ester groups. The reactions typically occur under mild conditions, with the use of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from the reactions of erythritol bis(carbonate) include non-isocyanate polyurethanes, which are used in various industrial applications such as coatings, adhesives, and foams .
科学的研究の応用
Erythritol bis(carbonate) has several scientific research applications:
作用機序
The mechanism of action of erythritol bis(carbonate) involves the formation of carbonate ester bonds, which can be broken and reformed under specific conditions. This allows it to participate in polymerization reactions to form polyurethanes. The molecular targets include the hydroxyl groups of erythritol, which react with carbonate groups to form the ester bonds .
類似化合物との比較
Similar Compounds
Ethylene carbonate: Used in the synthesis of polyurethanes but involves the use of phosgene, which is less sustainable.
Glycerol carbonate: Another carbonate ester used in similar applications but has different physical properties.
Uniqueness
Erythritol bis(carbonate) is unique due to its biocompatibility and sustainability. It offers a more environmentally friendly alternative to traditional carbonate esters used in polyurethane synthesis .
生物活性
Erythritol bis(carbonate) (EBC) is a chemically modified derivative of erythritol, characterized by the esterification of carbonate groups to the sugar alcohol. This modification enhances its physical and chemical properties, making it a compound of interest in various scientific fields, particularly in biology and materials science. This article explores the biological activity of EBC, including its synthesis, applications, and safety profile, supported by case studies and relevant research findings.
1. Overview of Erythritol bis(carbonate)
EBC is synthesized from erythritol and diphenyl carbonate, utilizing catalysts such as triazabicyclodecene (TBD) in a process that emphasizes sustainability and efficiency. The compound has been recognized for its potential applications in biomedical fields , including drug delivery systems and tissue engineering due to its biocompatibility and non-toxic nature .
2. Biological Applications
2.1 Drug Delivery Systems
EBC's biocompatibility allows it to be explored as a carrier for drug delivery. Its ability to form non-isocyanate polyurethanes (NIPUs) provides a platform for developing biodegradable materials that can safely deliver therapeutic agents within the body .
2.2 Tissue Engineering
In tissue engineering, EBC can be utilized to create scaffolds that support cell growth and tissue regeneration. The polymeric structures formed from EBC exhibit favorable mechanical properties and can be tailored for specific biomedical applications.
EBC's biological activity is primarily attributed to its structural characteristics. The carbonate groups enhance the interaction with biological molecules, facilitating processes such as:
- Cell Adhesion : EBC-modified surfaces can promote cell adhesion, which is crucial for tissue integration in implants.
- Controlled Release : The polymeric nature of NIPUs allows for controlled release of drugs, improving therapeutic efficacy while minimizing side effects .
4. Safety Profile
EBC has been evaluated for safety through various toxicological studies. It is classified as hazardous under certain conditions, with potential acute toxicity upon ingestion or skin contact. However, extensive studies suggest that when used appropriately in biomedical applications, it does not exhibit significant toxicity or carcinogenic effects .
Table 1: Toxicological Findings on Erythritol bis(carbonate)
6. Future Directions
The ongoing research into EBC emphasizes its potential as a sustainable alternative in various applications beyond traditional uses in materials science:
- Sustainable Materials : Development of eco-friendly coatings and adhesives using EBC-based polymers.
- Biomedical Innovations : Further exploration into drug delivery systems and tissue engineering scaffolds.
特性
CAS番号 |
24690-44-6 |
|---|---|
分子式 |
C6H6O6 |
分子量 |
174.11 g/mol |
IUPAC名 |
4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C6H6O6/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h3-4H,1-2H2/t3-,4?/m0/s1 |
InChIキー |
ZWGIZHOZSXFSNW-WUCPZUCCSA-N |
SMILES |
C1C(OC(=O)O1)C2COC(=O)O2 |
異性体SMILES |
C1[C@H](OC(=O)O1)C2COC(=O)O2 |
正規SMILES |
C1C(OC(=O)O1)C2COC(=O)O2 |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















